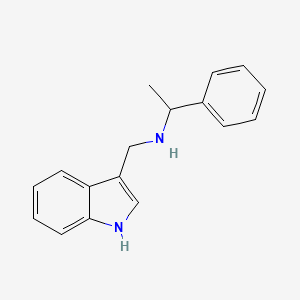

N-(1H-indol-3-ylmethyl)-1-phenylethanamine

Description

Significance of Indole (B1671886) and Phenethylamine (B48288) Scaffolds in Medicinal Chemistry and Bioactive Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast number of natural products and synthetic drugs. nih.gov This heterocyclic aromatic compound is a fundamental component of the amino acid tryptophan and its derivatives, which play crucial roles in various physiological processes. The versatility of the indole ring allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including:

Anticancer agents: The indole scaffold is a key feature in several anticancer drugs that inhibit tubulin polymerization, a critical process in cell division. rsc.org

Anti-inflammatory agents: Certain indole derivatives have shown potent anti-inflammatory effects. nih.gov

Antimicrobial agents: The indole moiety is present in compounds exhibiting activity against various bacterial and fungal strains. nih.gov

Antiviral agents: Researchers have explored indole derivatives for their potential to combat viral infections. nih.gov

Neurological agents: The structural similarity of indole to neurotransmitters like serotonin (B10506) has led to the development of drugs for neurological and psychiatric disorders.

Similarly, the phenethylamine scaffold is the backbone of many naturally occurring and synthetic compounds with profound physiological effects. It is the core structure of essential neurotransmitters known as catecholamines, which include dopamine (B1211576), norepinephrine, and epinephrine. These molecules are integral to the functioning of the central and peripheral nervous systems.

The significance of the phenethylamine scaffold is highlighted by its presence in:

Stimulants and Anorectics: Amphetamine and its derivatives are well-known phenethylamines that act as central nervous system stimulants.

Psychedelics: Many psychedelic compounds, such as mescaline and 2C-B, are substituted phenethylamines.

Antidepressants: Certain antidepressant medications incorporate the phenethylamine structure.

Decongestants: Pseudoephedrine and phenylephrine (B352888) are phenethylamine derivatives commonly used as decongestants.

The combination of the indole ring's diverse biological interactivity with the neuroactive properties of the phenethylamine core in N-(1H-indol-3-ylmethyl)-1-phenylethanamine suggests a high potential for novel pharmacological profiles.

Overview of Structural Classes and Derivatives Related to this compound

The structural framework of this compound serves as a template for a variety of related derivatives. Research in this area often involves modifications to either the indole nucleus, the phenethylamine moiety, or the linker connecting them, to explore structure-activity relationships (SAR).

Indole-Based Derivatives: The indole ring can be substituted at various positions to modulate the compound's biological activity. Common derivatives include:

N-substituted indoles: Alkylation or acylation at the nitrogen of the indole ring can influence the compound's lipophilicity and binding affinity. rsc.org

Substituted phenyl ring of indole: Introducing different functional groups on the benzene (B151609) portion of the indole can fine-tune its electronic properties and steric profile.

Hybrids with other heterocycles: The indole nucleus is often fused or linked to other heterocyclic rings to create hybrid molecules with enhanced or novel biological activities. nih.govdntb.gov.ua

Phenethylamine-Based Derivatives: Modifications to the phenethylamine part of the molecule can significantly impact its interaction with neurological targets. These include:

Substitutions on the phenyl ring: Introducing substituents on the aromatic ring of the phenethylamine can alter its receptor binding profile.

Modifications of the ethylamine (B1201723) side chain: Changes to the length or branching of the side chain, as well as substitutions on the nitrogen atom, can affect the compound's potency and selectivity. ontosight.ai

The table below summarizes some classes of related derivatives and their potential therapeutic applications.

| Structural Class | Modification | Potential Therapeutic Application |

| Indole-Chalcone Hybrids | Combination of indole and chalcone (B49325) scaffolds | Anticancer, Anti-inflammatory |

| Indole-Pyrimidine Hybrids | Fusion of indole and pyrimidine (B1678525) rings | Anticancer, Antiviral |

| Substituted Phenethylamines | Varied substitutions on the phenyl ring and side chain | CNS stimulants, Antidepressants, Anorectics |

| Tryptamine (B22526) Derivatives | Indole with an ethylamine side chain at position 3 | Neurological and psychiatric research |

Current and Emerging Research Trajectories for Novel Chemical Entities Based on the Indole-Phenylethylamine Core

The development of hybrid molecules that combine two or more pharmacophores is a growing trend in medicinal chemistry. nih.govdntb.gov.ua The indole-phenylethylamine core represents a promising platform for the design of novel bioactive compounds with the potential for multi-target activity.

Current and future research in this area is likely to focus on several key trajectories:

Neurological and Psychiatric Disorders: Given the neuroactive nature of both parent scaffolds, a primary focus will be the investigation of these hybrids for their potential to modulate neurotransmitter systems. This could lead to the development of new treatments for depression, anxiety, and other central nervous system disorders.

Anticancer Drug Discovery: The proven anticancer activity of many indole derivatives makes the indole-phenylethylamine core an attractive starting point for the design of novel chemotherapeutic agents. Research may explore their ability to inhibit cancer cell proliferation, induce apoptosis, or overcome drug resistance. rsc.orgresearchgate.net

Antimicrobial Agents: The search for new antibiotics is a global health priority. The indole-phenylethylamine scaffold could be explored for the development of novel antibacterial and antifungal agents. nih.gov

Multi-target Ligands: The ability of the indole and phenethylamine moieties to interact with multiple biological targets opens up the possibility of designing single molecules that can address complex diseases with multifactorial pathologies, such as Alzheimer's disease or metabolic syndrome.

The synthesis and biological evaluation of a library of this compound analogs will be crucial to understanding the structure-activity relationships and unlocking the full therapeutic potential of this chemical class. Advanced computational techniques, such as molecular docking and virtual screening, will likely play a significant role in guiding the design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDBVPJGBQYKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 1h Indol 3 Ylmethyl 1 Phenylethanamine and Analogues

Established Synthetic Routes to N-(1H-indol-3-ylmethyl)-1-phenylethanamine and Related Structures

The construction of the this compound scaffold is primarily accomplished through methods that form a new carbon-nitrogen bond between the indole-3-methyl fragment and the 1-phenylethylamine (B125046) nitrogen.

Reductive Amination Approaches Utilizing Indole-3-methanamine and Phenylethylamine Precursors

Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this can be approached by reacting indole-3-carbaldehyde with 1-phenylethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of indole-3-carbaldehyde and 1-phenylethanamine. This intermediate is typically not isolated but is directly reduced by a suitable reducing agent present in the reaction mixture. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation can also be employed. The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.

A general representation of this approach is depicted below:

Scheme 1: Reductive Amination for the Synthesis of this compound

The conditions for reductive amination can be optimized by varying the solvent, temperature, and reducing agent to maximize the yield and purity of the final product.

Amidification and Subsequent Reduction Pathways for Indole-Amine Linkages

An alternative two-step approach involves the formation of an amide bond followed by its reduction. This pathway commences with the coupling of indole-3-acetic acid and 1-phenylethanamine to form the corresponding amide, N-(1-phenylethyl)-2-(1H-indol-3-yl)acetamide. This amide formation can be facilitated by a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

The resulting amide is then reduced to the target secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. libretexts.orgyoutube.com The reaction involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, leading to the formation of the amine. Other reducing agents, such as borane (B79455) (BH₃), can also be effective. nih.gov

Scheme 2: Amidification-Reduction Pathway

This method provides a reliable alternative to reductive amination, particularly when the starting materials are readily available.

Multi-component Reactions for the Synthesis of Indole-Amine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient strategy for the synthesis of complex molecules like indole-amine derivatives. nih.govarkat-usa.org

The Mannich reaction is a classic three-component reaction that could be adapted for this synthesis. wikipedia.orgadichemistry.com In a hypothetical Mannich-type synthesis of the target compound, indole (B1671886) could react with formaldehyde (B43269) and 1-phenylethanamine. researchgate.net The reaction proceeds through the formation of an iminium ion from formaldehyde and 1-phenylethanamine, which is then attacked by the electron-rich indole at the C3 position.

Another versatile MCR is the Ugi reaction . A standard Ugi four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While a direct Ugi synthesis of the target molecule is not straightforward, variations of this reaction could be employed to generate structurally related compounds. For instance, using an indole-derived aldehyde, amine, carboxylic acid, or isocyanide could lead to a diverse range of complex indole-amine structures.

Synthesis of Key Precursors and Their Chemical Reactivity

The successful synthesis of this compound relies on the availability of its key precursors. The following subsections outline the common synthetic routes to indole-3-methanamine derivatives and 1-phenylethanamine.

Indole-3-methanamine Derivatives and Their Synthetic Pathways

Indole-3-methanamine is a crucial building block. It can be synthesized from several readily available indole derivatives.

One common precursor is indole-3-carbaldehyde . This can be converted to indole-3-methanamine via reductive amination with ammonia (B1221849) or an ammonia equivalent. semanticscholar.org Alternatively, the aldehyde can be converted to an oxime, which is then reduced to the primary amine.

Another important starting material is indole-3-acetonitrile . This compound can be reduced to indole-3-methanamine using reducing agents like LiAlH₄. Indole-3-acetonitrile itself can be prepared from indole-3-carbaldehyde in a one-step conversion. mdma.ch

The table below summarizes some synthetic routes to indole-3-methanamine:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Indole-3-carbaldehyde | 1. NH₂OH·HCl, pyridine (B92270) 2. LiAlH₄, THF | Indole-3-methanamine | - |

| Indole-3-carbaldehyde | NH₄OAc, NaBH₃CN, MeOH | Indole-3-methanamine | - |

| Indole-3-acetonitrile | LiAlH₄, Et₂O | Indole-3-methanamine | High |

Yields are dependent on specific reaction conditions and are noted as "High" where specific percentages were not provided in the general literature.

Stereoselective and General Synthesis of 1-Phenylethanamine

1-Phenylethanamine is a chiral amine, and its stereoselective synthesis is often a key consideration, especially in the context of preparing enantiomerically pure final products.

The most direct method for the synthesis of racemic 1-phenylethanamine is the reductive amination of acetophenone (B1666503) . nih.govmdpi.com This reaction is typically carried out using ammonia and a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney nickel) or a hydride-based reducing agent.

For the stereoselective synthesis of 1-phenylethanamine, several asymmetric methods have been developed. Asymmetric reductive amination of acetophenone using a chiral catalyst is a prominent strategy. acs.orggoogle.com These catalysts often consist of a transition metal (e.g., iridium or rhodium) complexed with a chiral ligand.

Enzymatic methods, such as transamination using ω-transaminases, have also been employed for the synthesis of enantiomerically pure (R)- or (S)-1-phenylethanamine from acetophenone. researchgate.net

The following table outlines various synthetic approaches to 1-phenylethanamine:

| Starting Material | Method | Reagents and Conditions | Product | Enantiomeric Excess (ee) |

| Acetophenone | Reductive Amination | NH₃, H₂, Raney Ni | (±)-1-Phenylethanamine | Racemic |

| Acetophenone | Asymmetric Catalytic Reduction | H₂, Chiral Rh or Ir catalyst | (R)- or (S)-1-Phenylethanamine | Up to 99% |

| Acetophenone | Enzymatic Transamination | ω-Transaminase, Amine donor | (R)- or (S)-1-Phenylethanamine | >99% |

| Acetophenone | Chiral Auxiliary-based Reduction | 1. (R)-tert-Butanesulfinamide, Ti(OEt)₄ 2. NaBH₄ | (R)-1-Phenylethanamine | High |

Enantiomeric excess is highly dependent on the specific chiral catalyst or enzyme used.

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective synthetic routes and effective chiral resolution techniques is paramount for producing enantiomerically pure analogues of this compound.

A primary strategy involves the use of chiral building blocks, such as enantiopure 1-phenylethylamine (α-PEA). α-PEA is a privileged chiral auxiliary and inducer, readily available in both enantiomeric forms through the resolution of its racemate with chiral acids like tartaric acid. mdpi.comnih.gov This accessibility allows for its incorporation in diastereoselective reactions to create complex chiral molecules. For instance, α-PEA can be used as a chiral auxiliary in cyclization reactions to obtain chiral indole derivatives. nih.gov Another approach is the diastereoselective reduction of imines formed from a ketone and a chiral amine. The reaction of tryptamine (B22526) with diethyl oxalate, followed by cyclization and subsequent reduction of the imine moiety using modified sodium borohydrides in the presence of an (R)-1-arylethylamine chiral auxiliary, yields tetrahydro-β-carboline derivatives with moderate to good stereoselectivity. researchgate.net

Chiral resolution is another critical technique. This can be achieved through the formation of diastereomeric salts. For example, N-benzyl-1-phenylethylamine, an analogue of the core structure, has been successfully used as a resolving agent for racemic acids like 2-chloromandelic acid. nih.govresearchgate.net The principle relies on the differential solubility of the diastereomeric salts formed between the chiral amine and the racemic acid, allowing for their separation by crystallization. nih.gov X-ray crystallography studies of the less soluble salt of (R)-(+)-N-benzyl-1-phenylethylamine and 2-chloromandelic acid revealed that a "lock-and-key" supramolecular packing mode, stabilized by hydrogen bonding and CH/π interactions, is responsible for the effective chiral discrimination. nih.gov

Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiopure phenylethylamine analogues. Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic process with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. Palladium nanoparticles have been employed as racemization catalysts in the DKR of primary benzyl (B1604629) amines. mdpi.com

Furthermore, asymmetric synthesis directly generates the desired stereoisomer. The catalytic asymmetric Friedel–Crafts reaction is a powerful method for creating chiral C3-substituted indoles. nih.gov Chiral metal complexes or organocatalysts can catalyze the enantioselective alkylation of indoles with various electrophiles, establishing the chiral center in a single step with high enantioselectivity. nih.gov

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | Use of enantiopure 1-phenylethylamine (α-PEA) to guide diastereoselective reactions (e.g., cyclizations, reductions). | High diastereoselectivity, predictable stereochemical outcome. | nih.govresearchgate.net |

| Diastereomeric Salt Resolution | Separation of enantiomers via crystallization of salts formed with a chiral resolving agent (e.g., N-benzyl-1-phenylethylamine). | Operationally simple, high-yielding for specific substrates. | nih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Lipase-catalyzed selective acylation of one enantiomer of a racemic amine. | High enantioselectivity, mild reaction conditions. | mdpi.com |

| Asymmetric Friedel-Crafts Reaction | Chiral catalyst-controlled enantioselective alkylation of the indole C3 position. | Direct access to optically active indole derivatives, atom-economical. | nih.gov |

Strategic Derivatization and Scaffold Modification for Structure-Activity Relationship Investigations

Systematic modification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing biological activity. This involves targeted substitutions on the indole and phenylethylamine moieties, as well as variations in the linker connecting them.

The indole nucleus offers multiple positions (N1, C2, C4, C5, C6, C7) for modification. The C3 position is typically occupied by the linker to the phenylethylamine group.

N1-Substitution: Alkylation or arylation at the indole nitrogen is a common modification. This is typically achieved by deprotonating the indole N-H with a base (e.g., NaH) followed by reaction with an alkyl or aryl halide. nih.gov This modification can influence the compound's lipophilicity and hydrogen-bonding capacity.

C2-Substitution: While direct functionalization at C2 can be challenging, methods like the Fischer indole synthesis allow for the construction of 2,3-disubstituted indoles from appropriately substituted phenylhydrazines and ketones. mdpi.comnih.gov Palladium-catalyzed reactions, such as the annulation of anilines with bromoalkynes, also provide access to 2-substituted indoles. organic-chemistry.org

Benzene (B151609) Ring Substitution (C4-C7): Introducing substituents on the benzene portion of the indole ring can modulate electronic properties and steric interactions. These analogues are often prepared from pre-functionalized anilines or phenylhydrazines that are then carried through an indole synthesis protocol, such as the Fischer or Leimgruber-Batcho methods. numberanalytics.com More recently, palladium-catalyzed C-H activation strategies are emerging as powerful tools for the direct functionalization of the indole core. rsc.orgrsc.org For example, a palladium-catalyzed regioselective synthesis of C4-ethylaminoindoles has been developed. rsc.org

The phenylethylamine portion of the molecule provides numerous opportunities for derivatization to probe interactions with biological targets.

Phenyl Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring is a key strategy in SAR studies. biomolther.org These can be installed by using substituted acetophenones or styrenes as starting materials for the synthesis of the phenylethylamine fragment. researchgate.net For example, a photoassisted Ni-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides provides a modular route to diverse β-phenethylamine derivatives. acs.org SAR studies of phenethylamine (B48288) derivatives have shown that alkyl or halogen groups on the phenyl ring can have positive effects on binding affinity for certain receptors. biomolther.org

α-Carbon Modification: The methyl group at the α-carbon is a defining feature of the 1-phenylethanamine core. Homologation or replacement of this group can be explored to understand steric requirements at this position.

N-Substitution: The secondary amine linker can be further substituted to yield tertiary amines. Reductive amination is a common method for this transformation, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Amide Linkers: One common modification is the introduction of an amide bond. For example, tryptamine (3-(2-aminoethyl)indole) or indole-3-methanamine can be coupled with a substituted phenylacetic acid derivative using standard peptide coupling reagents to form an amide linker. This strategy was employed in the synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. researchgate.net

Incorporation of Heterocycles: The linker can be elaborated to include other cyclic or heterocyclic structures. In one study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides was synthesized, where the linker is part of a more complex acetamide (B32628) structure incorporating a pyrazole (B372694) or triazole ring. rsc.org

Altering Chain Length: The length of the alkyl chain connecting the indole and amine can be varied. For instance, using tryptamine instead of indole-3-methanamine as a starting material introduces an additional methylene (B1212753) group, resulting in an ethylene (B1197577) linker. This was demonstrated in the design of indole ethylamine (B1201723) derivatives as lipid metabolism regulators. mdpi.com

| Modification Site | Strategy | Example Synthetic Method | Potential Impact on Properties | Reference |

|---|---|---|---|---|

| Indole N1 | Alkylation/Arylation | Deprotonation with NaH, followed by reaction with an electrophile. | Modulates lipophilicity, removes H-bond donor capability. | nih.gov |

| Indole C4-C7 | Substitution on benzene ring | Use of substituted anilines in Fischer indole synthesis or Pd-catalyzed C-H activation. | Alters electronic properties, steric profile, and metabolic stability. | mdpi.comrsc.org |

| Phenylethylamine Phenyl Ring | Substitution on phenyl ring | Ni/Photoredox cross-coupling of aziridines and aryl iodides. | Influences receptor binding affinity and selectivity. | biomolther.orgacs.org |

| Linker Region | Amide bond formation | Peptide coupling of an indole-containing amine with a phenyl-containing carboxylic acid. | Introduces H-bond donor/acceptor sites, alters conformation. | researchgate.net |

| Linker Region | Chain length variation | Use of tryptamine instead of indole-3-methanamine. | Changes the distance and relative orientation of the two pharmacophores. | mdpi.com |

Preclinical Pharmacological Profiling and Mechanistic Investigations of N 1h Indol 3 Ylmethyl 1 Phenylethanamine

Ligand-Receptor Interaction Studies (In Vitro Models)

Serotonin (B10506) Receptor Subtype (e.g., 5-HT6, 5-HT2A) Binding and Functional Assays

The interaction of N-(1H-indol-3-ylmethyl)-1-phenylethanamine with serotonin (5-HT) receptors is a key area of its preclinical pharmacological assessment. Indole (B1671886) derivatives, in general, are recognized for their affinity for various 5-HT receptor subtypes. mdpi.commdma.ch Research has demonstrated that compounds with an indole structure can exhibit significant binding to 5-HT6 and 5-HT2A receptors, among others. researchgate.netuj.edu.pl

Studies on analogous indole-based compounds have revealed high affinities for the 5-HT6 receptor, with some derivatives showing Ki values in the low nanomolar range. uj.edu.plresearchgate.net For instance, certain N1-arylsulfonyltryptamines, which share a structural relationship with the compound of interest, have been identified as potent 5-HT6 receptor ligands. mdma.ch The affinity for these receptors is often influenced by substitutions on the indole ring and the nature of the side chain. mdma.chnih.gov

Functional assays are crucial to determine whether the binding of a ligand to a receptor results in agonistic, antagonistic, or inverse agonistic activity. For the 5-HT6 receptor, which is positively coupled to adenylyl cyclase, functional assays typically measure changes in intracellular cyclic AMP (cAMP) levels. nih.gov For the 5-HT2A receptor, which primarily signals through the Gq/11 pathway, functional responses can be assessed by measuring inositol (B14025) phosphate (B84403) accumulation or calcium mobilization. nih.goveurofinsdiscovery.cominnoprot.com Psychedelic potential is often associated with 5-HT2A receptor agonism, and the head-twitch response in mice is a behavioral proxy for these effects, which has been correlated with Gq signaling efficacy. nih.gov

Table 1: Representative Binding Affinities of Indole Analogs at Serotonin Receptors

| Compound Analogue | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| N1-Arylsulfonyltryptamine Derivative | 5-HT6 | 11 researchgate.net |

| Tacrine-Indole Hybrid | 5-HT6 | 13 uj.edu.pl |

| Rivastigmine-Indole Hybrid | 5-HT6 | 15 uj.edu.pl |

| Phenethylamine (B48288) Derivative | 5-HT2A | 52 nih.gov |

| Tryptamine (B22526) Derivative | 5-HT2A | 22.21 biomolther.org |

This table presents data for structurally related compounds to provide context for the potential binding profile of this compound.

Sigma Receptor (Sigma-1, Sigma-2) Binding Characterization

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are intracellular proteins that have been implicated in a variety of cellular functions and are targets for numerous synthetic compounds. mdpi.comnih.gov The σ2 receptor, identified as TMEM97, is of particular interest in conditions like neuropathic pain and cancer. nih.govsci-hub.se

Radioligand binding assays are employed to determine the affinity of test compounds for sigma receptors. These assays typically use specific radioligands, such as [3H]-(+)-pentazocine for σ1 and [3H]-DTG for both σ1 and σ2 (in the presence of a selective σ1 ligand to isolate σ2 binding). The affinity is expressed as a Ki value, derived from the IC50 value obtained in competitive binding experiments. Many selective σ2 receptor ligands have been developed, with some showing a selectivity ratio of over 1000-fold compared to the σ1 receptor. nih.govresearchgate.net

Adrenergic Receptor (e.g., α1A, α1B, α1D) Interaction Profiling

The α1-adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are G protein-coupled receptors involved in various physiological processes, particularly in the cardiovascular and central nervous systems. nih.govnih.gov The pharmacological properties of these receptors can be influenced by the cellular environment. nih.gov

The binding profile of this compound at these receptor subtypes is determined through radioligand binding assays. nih.gov Prazosin, a potent α1-antagonist, is often used as a radioligand ([3H]-prazosin) to characterize binding to these receptors. nih.gov Competition binding studies with a range of concentrations of the test compound are performed to determine its affinity (Ki) for each subtype. These studies help to establish the selectivity of the compound for the different α1-adrenergic receptor subtypes.

Methodologies for Radioligand Binding Displacement Assays

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor. creative-bioarray.comnih.gov These assays are considered the gold standard for measuring the affinity of a compound for its target due to their sensitivity and robustness. creative-bioarray.comgiffordbioscience.com

The core principle involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope like tritium (B154650) [3H] or iodine-125 (B85253) [125I]) that binds with high affinity and specificity to the receptor of interest. oncodesign-services.com The assay can be performed in different formats:

Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand. creative-bioarray.com

Competition (Displacement) Assays: These are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. giffordbioscience.com In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. nih.gov

Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand to and from the receptor, providing information on the binding kinetics. nih.govgiffordbioscience.com

The separation of bound from free radioligand is a critical step and is often achieved by rapid filtration through glass fiber filters. revvity.com The radioactivity retained on the filters, representing the bound radioligand, is then quantified using a scintillation counter. oncodesign-services.com An alternative is the scintillation proximity assay (SPA), a homogeneous assay format that does not require a separation step. giffordbioscience.comrevvity.com

Enzyme Inhibition Profiling and Mechanistic Elucidation (In Vitro Models)

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Kinetics and Selectivity

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. mdpi.com MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a preference for phenylethylamine. fpnotebook.com Both enzymes metabolize dopamine (B1211576). mdpi.com Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov

The inhibitory potential of this compound against MAO-A and MAO-B is evaluated using in vitro enzyme inhibition assays. The indole nucleus is a scaffold present in a number of known MAO inhibitors. mdpi.comnih.gov The activity of the enzymes is measured by monitoring the rate of conversion of a substrate to its product. The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov For competitive inhibitors, the inhibition constant (Ki) provides a measure of the inhibitor's affinity for the enzyme. nih.govresearchgate.net The selectivity of an inhibitor for MAO-A versus MAO-B is determined by comparing its IC50 or Ki values for the two enzyme isoforms. A high selectivity index (SI), which is the ratio of IC50 (MAO-A) / IC50 (MAO-B) or vice versa, indicates a preference for one isoform over the other. For instance, some indole-based compounds have shown high selectivity for MAO-B. nih.govnih.gov

Table 2: Representative MAO Inhibition Data for Indole-Based Compounds

| Compound Analogue | Enzyme | IC50 (µM) | Ki (nM) | Type of Inhibition | Selectivity Index (SI) |

|---|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 researchgate.net | 94.52 researchgate.net | Competitive researchgate.net | >120 researchgate.net |

| Indole-2-N-methylpropargylamine | MAO-B | - | - | Irreversible mdpi.com | - |

This table provides data for structurally related compounds to illustrate the potential MAO inhibitory profile of this compound.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease (AD). nih.govmdpi.com The primary role of these enzymes is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), and their inhibition leads to increased ACh levels in the brain, which can ameliorate cognitive deficits. nih.gov While AChE is the primary target in early-stage AD, BChE activity becomes more significant as the disease progresses, making dual or selective BChE inhibition a valuable therapeutic approach. mdpi.com

Compounds featuring an indole nucleus, a core component of this compound, have been investigated as cholinesterase inhibitors. The indole structure can participate in crucial interactions within the enzyme's active site. For instance, isoindoline-1,3-dione derivatives, which contain a related structural motif, have been identified as potent AChE inhibitors. The two carbonyl groups in these molecules can form hydrogen bonds within both the catalytic active site and the peripheral anionic site of AChE.

Studies on phthalimide (B116566) derivatives, which also share structural similarities, have demonstrated their potential as anticholinesterase agents. nih.gov Molecular docking studies of dioxoisoindoline compounds have shown that their carbonyl carbons and aromatic rings contribute to a high affinity for both AChE and BChE. Certain synthesized dioxoisoindolines exhibited competitive inhibitory activity against both enzymes, with some showing up to fivefold greater selectivity for BChE, highlighting their potential as lead compounds for developing new inhibitors. The inhibitory concentrations (IC50) and inhibition constants (Ki) for some of these related compounds are presented below.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Dioxoisoindoline C | BuChE | - | 200 | Competitive |

| Dioxoisoindoline D | BuChE | - | 100 | Competitive |

| Dioxoisoindoline E | AChE | - | 232 | Competitive |

| Dioxoisoindoline F | AChE | - | 193 | Competitive |

| 2-chlorobenzyl derivative (4a) | AChE | 0.91 | - | - |

| Donepezil (Reference) | AChE | 0.14 | - | - |

Data derived from studies on related isoindoline (B1297411) and phthalimide derivatives. nih.gov

Inhibition of Specific Kinases (e.g., PIM-1/2 kinases)

Protein kinases are critical enzymes that regulate a vast number of cellular processes, including survival, proliferation, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The Pim kinase family, comprising serine/threonine kinases Pim-1, Pim-2, and Pim-3, is frequently overexpressed in various human malignancies, including prostate cancer, leukemias, and lymphomas. These kinases play a significant role in promoting cell survival and proliferation and inhibiting apoptosis. google.com

Inhibition of the Pim kinases has therefore emerged as a promising strategy in oncology. google.com While specific inhibitory data for this compound against PIM kinases is not extensively detailed in the available literature, related heterocyclic compounds containing indole or indazole scaffolds have been explored as kinase inhibitors. google.com For example, various 5-substituted indazole compounds have been developed and shown to be useful for inhibiting a range of kinases, including Pim-1. google.com The development of such inhibitors often targets the ATP-binding pocket of the kinase. Potent inhibitors of the PIM kinase family can exhibit IC50 values in the nanomolar range. google.com The indole nucleus present in this compound serves as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets, including the active sites of kinases.

Tubulin Polymerization Inhibition Mechanisms and Binding Site Analysis

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a crucial role in cell division, motility, and intracellular transport. nih.gov Consequently, agents that interfere with tubulin polymerization are among the most effective anticancer drugs. semanticscholar.org The indole scaffold is a key feature of several known tubulin polymerization inhibitors, including the natural products vincristine (B1662923) and vinblastine (B1199706). nih.gov

Derivatives of this compound, specifically N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, have been synthesized and evaluated as tubulin polymerization inhibitors. rsc.orgnih.gov Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle in the G2/M phase, which is characteristic of agents that disrupt microtubule dynamics. rsc.orgnih.gov

The primary binding site for many small-molecule tubulin inhibitors is the colchicine (B1669291) binding site, located at the interface between the α- and β-tubulin subunits. nih.gov Molecular docking studies have confirmed that potent indole-based combretastatin (B1194345) analogues bind to this site, preventing the polymerization of tubulin into microtubules. nih.gov The trimethoxyphenyl group, often found in potent inhibitors, is a common feature, but research shows that an indole ring can effectively substitute for it, leading to significant cytotoxic activity. nih.govrsc.orgnih.gov

| Compound | Cell Line | IC50 (µM) |

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d * | HT-29 | 0.86 |

| 2d † | THP-1 | 0.80 |

| 2d † | MCF-7 | 0.37 |

*Compound 7d is an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative. rsc.orgnih.gov †Compound 2d is an indole-bearing combretastatin analogue. nih.gov

DNA Gyrase Enzyme Inhibition

DNA gyrase is a bacterial type IIA topoisomerase that introduces negative supercoils into DNA, an activity essential for DNA replication and transcription. nih.gov This enzyme is absent in higher eukaryotes, making it an excellent and validated target for antibacterial agents. nih.gov Inhibitors of DNA gyrase can be broadly categorized into two classes: competitive inhibitors that interfere with ATP or DNA binding, and gyrase poisons that stabilize the covalent enzyme-DNA cleavage complex, leading to lethal double-strand breaks. nih.gov

The indole nucleus is a recognized chemotype in the development of DNA gyrase inhibitors. nih.gov While specific enzymatic assays for this compound are not detailed, the broader class of indole-containing compounds has been reviewed for its activity against this target. nih.gov The development of novel, non-fluoroquinolone gyrase inhibitors is an active area of research to combat rising antibiotic resistance, and new chemotypes, including those based on indole structures, are of significant interest. nih.gov

Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) Inhibition

The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a crucial drug target in parasites like Plasmodium falciparum, the causative agent of malaria. nih.govnih.gov This enzyme catalyzes two sequential reactions in the folate biosynthetic pathway, which are essential for the synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. nih.govmdpi.com Inhibition of either the DHFR or TS domain can lead to parasite death. nih.gov

Antifolate drugs such as pyrimethamine (B1678524) and cycloguanil (B1669406) target the DHFR domain of this enzyme. nih.gov The enzyme exists as a homodimer, and the junctional region connecting the DHFR and TS domains is essential for the catalytic activity of the TS domain. nih.gov This domain-domain interaction presents a potential allosteric site for novel inhibitors that would not target the active site directly. nih.gov While various compound classes are explored for PfDHFR-TS inhibition, specific studies detailing the activity of this compound against this target are not prominent in the current literature.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer. nih.govmdpi.com The canonical mechanism of CA inhibition involves the binding of a zinc-binding group (ZBG), most commonly a primary sulfonamide (SO2NH2), to the Zn2+ ion located in the enzyme's active site. nih.gov

The indole moiety has been incorporated into CA inhibitors, typically as a "tail" region that extends from the ZBG. This tail can form additional interactions with amino acid residues within and around the active site cavity, which can enhance binding affinity and confer isoform selectivity. nih.gov For example, benzenesulfonamides incorporating an indole tail have been synthesized and evaluated for their CA inhibitory activity. nih.gov In contrast, other indole-based derivatives have been found to act as carbonic anhydrase activators (CAAs), demonstrating the diverse ways this scaffold can modulate the function of these enzymes. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for this compound can be analyzed by considering its distinct structural components: the indole ring, the phenylethylamine moiety, and the secondary amine linker. SAR studies on related indole, phenethylamine, and tryptamine derivatives provide insights into how modifications at these positions can influence biological activity. biomolther.orgresearchgate.netnih.gov

The Indole Ring: The indole nucleus is a common pharmacophore. Substitutions on the benzene (B151609) or pyrrole (B145914) portion of the ring can significantly modulate activity. For instance, in a series of indol-3-yl-propanamide derivatives, the presence of electron-withdrawing groups like chloro or trifluoromethyl on the indole ring was explored to enhance antimicrobial activity. researchgate.net For other targets, such as the STING protein, modifications on the indole ring are a key part of SAR studies to improve inhibitory potency. nih.gov

The Phenylethylamine Moiety: SAR studies of phenethylamine derivatives show that substitutions on the phenyl ring are critical for receptor affinity. biomolther.orgnih.gov Alkyl or halogen groups at the para-position of the phenyl ring often have a positive effect on binding affinity for targets like the 5-HT2A receptor. nih.gov The specific nature and position of substituents (electron-donating vs. electron-withdrawing) can drastically alter the pharmacological profile.

Impact of Positional and Substituent Effects on Receptor Affinity and Enzyme Inhibition

The strategic placement and nature of substituents on the indole and phenyl rings of this compound and its analogs play a crucial role in determining their affinity for various receptors and their ability to inhibit enzymes. Research into related indole-containing compounds has demonstrated that specific substitutions can significantly enhance or diminish biological activity.

For instance, in a study of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives, various substitutions on the phenyl ring were shown to modulate the inhibitory activity against acetylcholinesterase (AChE) and BACE 1, two enzymes implicated in Alzheimer's disease. nih.gov The results indicated that the inhibitory concentrations of these compounds were in the micromolar range, highlighting the sensitivity of these enzymes to the substituent pattern on the phenyl moiety. nih.gov

Similarly, the substitution pattern on the indole ring is critical. The core indole structure is a common motif in molecules designed to interact with a wide range of biological targets. The electronic and steric properties of substituents can influence how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. For example, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the indole ring system, thereby affecting key interactions such as hydrogen bonding or π-π stacking with the biological target.

The following table summarizes the inhibitory activities of some indol-3-yl-phenylallylidenehydrazinecarboximidamide hybrids against AChE and BACE 1, illustrating the impact of substituents. nih.gov

| Compound | Substituent | AChE IC₅₀ (µM) | BACE 1 IC₅₀ (µM) |

| 1a | H | >100 | >100 |

| 1b | 2-OH | 2.15±0.04 | 12.36±0.15 |

| 1c | 4-OH | 4.36±0.08 | 15.28±0.11 |

| 1d | 2-Cl | 1.12±0.02 | 10.14±0.09 |

| 1e | 4-Cl | 3.24±0.05 | 13.25±0.12 |

| 1f | 2-NO₂ | 0.98±0.01 | 8.24±0.07 |

| 1g | 4-NO₂ | 2.87±0.04 | 11.56±0.10 |

| 1h | 4-N(CH₃)₂ | 5.12±0.09 | 18.32±0.17 |

| 1i | 4-OCH₃ | 4.89±0.08 | 16.45±0.14 |

| 1j | 3,4-di-OCH₃ | 6.23±0.11 | 20.18±0.19 |

| 1k | 3,4,5-tri-OCH₃ | 7.15±0.13 | 22.45±0.21 |

| 1l | 2-OH, 3-OCH₃ | 0.85±0.01 | 7.89±0.06 |

Data presented for illustrative purposes based on findings from related indole compounds. nih.gov

Influence of Linker Length and Branching on Bioactivity

Studies on other classes of molecules, such as PROTACs (Proteolysis Targeting Chimeras), have demonstrated a significant effect of linker length on their efficacy. researchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. researchgate.net Research has shown that there is an optimal linker length for maximal activity, and deviations from this optimum can lead to a significant loss of function. researchgate.net For example, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain linker was found to be optimal for inducing ER degradation. researchgate.net

In the context of this compound, the linker dictates the spatial orientation of the indole and phenyl groups. This orientation is crucial for fitting into the binding sites of receptors or enzymes. A linker that is too short may prevent the molecule from adopting the necessary conformation for effective binding, while a linker that is too long might introduce excessive flexibility, leading to a loss of binding affinity due to entropic penalties.

Furthermore, branching in the linker can introduce steric hindrance and restrict conformational freedom. Depending on the specific target, this can either be beneficial, by locking the molecule into an active conformation, or detrimental, by preventing the necessary conformational changes for binding.

The following table illustrates the conceptual influence of linker length on the bioactivity of a hypothetical series of this compound analogs.

| Analogue | Linker Length (atoms) | Relative Bioactivity |

| A | 2 | Low |

| B | 3 | Moderate |

| C | 4 | High |

| D | 5 | Moderate |

| E | 6 | Low |

This table is a conceptual representation and not based on specific experimental data for this compound.

Stereochemical Influence on Pharmacological Activity of Chiral Analogues

Chirality plays a pivotal role in the pharmacological activity of many drugs, as biological systems are inherently chiral. nih.gov this compound contains a chiral center at the carbon atom of the phenylethylamine moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). These enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.netmdpi.com

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which lead to stereoselective interactions with chiral biological targets such as receptors and enzymes. researchgate.net One enantiomer, often referred to as the eutomer, may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other enantiomer, the distomer, may have lower affinity, be inactive, or even produce undesirable side effects. nih.gov

The specific stereochemistry of this compound and its chiral analogues would be expected to have a profound impact on their pharmacological activity. The precise spatial orientation of the indole and phenyl groups relative to each other, as dictated by the chiral center, will determine the efficiency and selectivity of their interactions with biological targets.

| Enantiomer | Hypothetical Target Affinity | Expected Pharmacological Activity |

| (R)-N-(1H-indol-3-ylmethyl)-1-phenylethanamine | High | Potent agonist/antagonist or enzyme inhibitor |

| (S)-N-(1H-indol-3-ylmethyl)-1-phenylethanamine | Low | Weak or no activity, or different activity profile |

This table is a conceptual representation of the potential stereochemical influence and is not based on specific experimental data.

In Vitro Cellular Mechanism Studies (Excluding Cellular Toxicity Assessments)

Several indole derivatives have been shown to exert anticancer effects by interfering with the cell cycle, a tightly regulated process that governs cell division. Disruptions in the cell cycle can lead to a halt in proliferation and, ultimately, cell death.

Studies on various synthesized indole derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives were found to cause a significant increase in the percentage of HCT116 colon cancer cells in the S and G2/M phases of the cell cycle. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their growth. nih.gov

Similarly, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were shown to arrest HeLa, MCF-7, and HT-29 cancer cells in the G2/M phase. rsc.org This effect was associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. rsc.org

While direct studies on this compound are not specified in the provided context, the established activity of related indole compounds suggests that it could potentially influence cell cycle progression in a similar manner.

| Cell Line | Treatment | Effect on Cell Cycle |

| HCT116 | 2-(thiophen-2-yl)-1H-indole derivatives | Arrest at S and G2/M phases nih.govnih.gov |

| HeLa, MCF-7, HT-29 | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Arrest at G2/M phase rsc.org |

| A549 | Benzimidazole (B57391) derivative (10) | Arrest at G1 and G2 phases mdpi.com |

| A549 | Benzimidazole derivative (13) | Arrest at G1 phase mdpi.com |

Data from studies on related indole and benzimidazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Indole derivatives have been shown to be capable of triggering this process through various mechanisms.

One study on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) demonstrated its ability to significantly inhibit the proliferation of melanoma cells by inducing both apoptosis and autophagy. nih.gov The induction of apoptosis was confirmed by ELISA, Annexin V/PI staining, and TUNEL assays. nih.gov

Mechanistic studies on a N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative revealed that it induced apoptosis in a dose-dependent manner. rsc.org This pro-apoptotic effect is a common feature of many indole-based compounds and is often linked to their ability to disrupt cellular processes such as the cell cycle or specific signaling pathways.

Given the structural similarities, it is plausible that this compound could also induce apoptosis in susceptible cell lines, although specific experimental evidence would be required to confirm this.

| Compound | Cell Line | Apoptotic Effect |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) | Melanoma cells | Induces apoptosis and autophagy nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Not specified | Induces apoptosis in a dose-dependent manner rsc.org |

Data from studies on related indole derivatives.

The biological effects of this compound and its analogs are likely mediated by their interaction with and modulation of specific intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes such as growth, differentiation, and survival.

Research on other indole-containing compounds has shed light on their ability to modulate various signaling cascades. For instance, the anti-proliferative and pro-apoptotic effects of (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide in melanoma cells were found to be associated with the PI3K/Akt and MAPK signaling pathways. nih.gov

In the context of pigmentation, inhibitors of intracellular signaling pathways triggered by endothelin-1 (B181129) (EDN1) or stem cell factor (SCF) are being explored as potential anti-pigmenting agents. mdpi.com These pathways involve cascades such as the c-KIT/Shc/Raf-1/MEK/ERK/CREB/MITF linkage, which ultimately regulate melanogenesis. mdpi.com

The ability of this compound to modulate specific signaling pathways would depend on its affinity for key proteins within these cascades, such as kinases or transcription factors. The specific pathways affected would determine the ultimate cellular response to the compound.

| Compound/Agent | Signaling Pathway(s) Modulated | Cellular Effect |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) | PI3K/Akt, MAPK | Inhibition of melanoma cell proliferation, induction of apoptosis and autophagy nih.gov |

| Inhibitors of EDN1/SCF signaling | c-KIT/Shc/Raf-1/MEK/ERK/CREB/MITF | Inhibition of melanogenesis mdpi.com |

Data from studies on related indole derivatives and signaling pathway inhibitors.

Computational Chemistry and Molecular Modeling for N 1h Indol 3 Ylmethyl 1 Phenylethanamine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

For N-(1H-indol-3-ylmethyl)-1-phenylethanamine, which contains both an indole (B1671886) and a phenethylamine (B48288) moiety, likely biological targets include serotonin (B10506) receptors, dopamine (B1211576) receptors, and monoamine oxidase (MAO) enzymes. nih.govmdpi.com Molecular docking simulations can be employed to predict how this compound might bind to the active sites of these proteins.

The process involves preparing a three-dimensional structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. mdpi.com Lower binding energy values suggest a more stable and favorable interaction. mdpi.com

Docking studies on similar indole derivatives have shown that these compounds can effectively bind to the active sites of receptors like the serotonin 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net For instance, the indole moiety often penetrates deep into hydrophobic pockets of the receptor. nih.govmdpi.com The protonated amine in the phenylethylamine portion is crucial for forming a salt bridge with key acidic residues, such as a conserved aspartate (Asp 3.32) in serotonin and dopamine receptors. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with Potential Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Serotonin 5-HT1A Receptor | (Homology Model) | -8.5 | ~200 nM |

| Dopamine D2 Receptor | 6CM4 | -9.2 | ~80 nM |

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.9 | ~500 nM |

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking simulations. Actual values would require specific computational studies on this compound.

A detailed analysis of the docked poses can reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For a molecule like this compound, several key interactions are anticipated:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor. nih.govnih.gov The secondary amine in the linker can also participate in hydrogen bonding, both as a donor and an acceptor. These interactions with polar residues in the binding site are critical for affinity and specificity. nih.gov

Hydrophobic Interactions: The indole and phenyl rings are largely nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as tryptophan, phenylalanine, and leucine. nih.govresearchgate.net These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic systems of the indole and phenyl rings can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com This type of interaction is common in the binding sites of neurotransmitter receptors and contributes significantly to binding affinity. mdpi.com Theoretical studies on indole derivatives have explored the nature of these pi-system interactions. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Indole N-H, Secondary Amine N-H | Asp, Glu, Ser, Thr, Asn, Gln |

| Ionic/Salt Bridge | Protonated Secondary Amine | Asp, Glu |

| Pi-Pi Stacking | Indole Ring, Phenyl Ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Indole Ring, Phenyl Ring, Ethyl Linker | Ala, Val, Leu, Ile, Pro, Met |

The predictions from molecular docking simulations must be validated against experimental data to ensure their reliability. nih.govdovepress.com A strong correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 or Ki values) for a series of related compounds lends confidence to the docking protocol. rsc.orgresearchgate.net

If experimental data were available for this compound and its analogs, one could plot the predicted binding energies against the logarithm of the experimental affinities. A good correlation, indicated by a high R² value, would suggest that the docking model accurately reflects the binding process. researchgate.net This validated model could then be used to predict the activity of new, unsynthesized derivatives. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities is required. jocpr.com The process involves several steps:

Data Collection: A set of structurally related compounds with their corresponding biological activities (e.g., inhibitory concentrations) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. frontiersin.orgnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.govnih.gov

For indole derivatives, QSAR models have been successfully developed to predict activities such as monoamine oxidase inhibition and anticancer effects. nih.gov A typical QSAR model is represented by a linear equation:

pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where pIC₅₀ is the biological activity, D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, c₂, ... cₙ are the regression coefficients.

The analysis of a validated QSAR model allows for the identification of the key physicochemical descriptors that influence the biological activity of the compounds. frontiersin.org These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org They are important for interactions involving charge and polarizability.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and molar refractivity. frontiersin.org They are crucial for how well a ligand fits into a receptor's binding site.

Lipophilic Descriptors: The most common is logP, the logarithm of the octanol-water partition coefficient, which describes the molecule's lipophilicity or hydrophobicity. frontiersin.org This is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity. frontiersin.org

For compounds like this compound, it is expected that a combination of lipophilic, electronic, and steric descriptors would be important for its activity at neurotransmitter receptors. koreascience.krbiomolther.orgbiomolther.orgkoreascience.kr

Table 3: Key Physicochemical Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Class | Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target protein. |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its ability to engage in electrostatic interactions. |

| Electronic | HOMO/LUMO Energies | Indicates the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and the polarizability, influencing binding site fit and dispersion forces. |

| Steric | Molecular Weight (MW) | A basic descriptor of molecular size. |

Advanced Computational Techniques in the Study of this compound

Computational chemistry and molecular modeling have become indispensable tools in the exploration of complex organic molecules. For a compound such as this compound, these techniques provide profound insights into its structure, properties, and potential interactions at an atomic level. Advanced methods like Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and detailed property analyses allow researchers to predict and understand the molecule's behavior, guiding further experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are instrumental in elucidating its fundamental electronic characteristics. nih.gov

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, the HOMO is typically localized on the electron-rich indole ring, indicating its role as the primary electron donor in reactions. Conversely, the LUMO may be distributed across the phenylethylamine portion, highlighting potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the indole ring and the secondary amine, indicating these as sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine and indole N-H protons.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such parameters are crucial for predicting how this compound will behave in different chemical environments.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (Arbitrary Units) | Significance |

| Energy of HOMO | -5.8 eV | Indicates electron-donating ability; localized on the indole moiety. |

| Energy of LUMO | -0.5 eV | Indicates electron-accepting ability; potential site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Electronegativity (χ) | 3.15 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.87 | Quantifies the energy lowering upon maximal electron flow from a donor. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While DFT provides a static picture of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions in a simulated environment (e.g., in a solvent like water). researchgate.net This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds.

Conformational Analysis: The phenylethylamine and indolemethyl moieties can adopt various spatial arrangements relative to each other. Studies on similar phenylethylamine derivatives have shown that they can exist in both extended (anti) and folded (gauche) conformations. nih.govnih.govresearchgate.net In the folded conformation, a weak intramolecular interaction, such as an N-H•••π interaction between the amine group and the aromatic ring, can provide stabilization. nih.govresearchgate.net MD simulations can explore the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a biological receptor.

Binding Dynamics: MD simulations are extensively used to study the interaction between a ligand (like this compound) and a biological target, such as a receptor or enzyme. nih.govnih.gov After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be run for tens to hundreds of nanoseconds. nih.gov The stability of the binding is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial position. A low and stable RMSD suggests a stable binding mode. nih.gov

These simulations can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and water-mediated interactions, that are not apparent from static docking. mdpi.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target compared to docking scores alone. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound with a Receptor

| Parameter | Description | Typical Finding |

| Ligand RMSD | Measures the average deviation of the ligand's atoms over time from a reference structure (the initial pose). | A value < 2.0 Å after equilibration suggests stable binding within the pocket. nih.gov |

| Protein RMSD | Measures the conformational changes of the protein backbone during the simulation. | Indicates if ligand binding induces significant structural changes in the receptor. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond between the ligand and receptor is maintained. | Highlights critical and stable interactions anchoring the ligand. |

| Binding Free Energy (MM/GBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | Provides a quantitative measure (e.g., in kcal/mol) of how strongly the ligand binds to the receptor. nih.gov |

Topological and Vibrational Property Analysis

Topological Analysis: Quantum Theory of Atoms in Molecules (AIM) is a topological analysis method applied to the electron density distribution obtained from DFT calculations. AIM analysis characterizes the chemical bonds within a molecule by locating bond critical points (BCPs) and analyzing the properties of the electron density at these points. This provides information about the nature of the bonds (e.g., covalent vs. ionic character) and the presence of weaker interactions like hydrogen bonds or van der Waals forces. For this compound, AIM could be used to quantify the strength of intramolecular N-H•••π interactions in folded conformers.

Natural Bond Orbital (NBO) analysis is another technique that examines the charge distribution and interactions within a molecule. nih.gov It provides insights into charge transfer between filled donor orbitals and empty acceptor orbitals, a measure of hyperconjugative interactions that contribute to molecular stability. nih.gov NBO analysis can reveal the delocalization of electron density from the indole ring and the lone pair of the nitrogen atoms, helping to explain the molecule's electronic properties and reactivity.

Vibrational Analysis: Computational vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. rsc.orgrsc.org For this compound, this analysis would predict characteristic frequencies for N-H stretching, C-H stretching of the aromatic rings, and various bending and wagging modes of the indole and phenylethylamine skeletons. A good correlation between the calculated and experimental spectra provides strong evidence for the predicted lowest-energy structure of the molecule. rsc.org Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to determine the contribution of each internal coordinate to a specific normal mode, leading to a precise assignment of the vibrational bands.

Metabolic Pathways and Biotransformation in Research Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict a compound's in vivo persistence. These assays measure the rate of disappearance of a parent compound when incubated with metabolically active preparations.

Hepatic S9 fractions, which contain both microsomal and cytosolic enzymes, are frequently used to assess the metabolic stability of new chemical entities. These preparations can perform both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. In a typical study, the test compound is incubated with the S9 fraction and necessary cofactors, such as the NADPH-generating system for Cytochrome P450 enzymes.

For indole-containing structures, hepatic microsomes have been shown to be effective in catalyzing biotransformation. For instance, studies on the parent indole (B1671886) molecule using rat liver microsomes demonstrated efficient metabolism, with apparent Kₘ and Vₘₐₓ values of 0.85 mM and 1152 pmol min⁻¹ mg⁻¹, respectively, for the formation of its hydroxylated metabolite, indoxyl. nih.gov While specific kinetic data for N-(1H-indol-3-ylmethyl)-1-phenylethanamine are not available, it is anticipated that it would undergo significant metabolism when subjected to similar hepatic microsomal assays.

The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP) superfamily. The specific isoforms involved in the biotransformation of this compound have not been explicitly identified. However, insights can be gained from related molecules.

Cytochrome P450 (CYP) Isoforms: Research on the structurally similar N-methyl,N-propargyl-2-phenylethylamine (MPPE) has shown that its metabolism is catalyzed by several CYP enzymes. Specifically, CYP2B6, CYP2C19, and CYP2D6 were all found to contribute to the N-dealkylation of MPPE. nih.gov The core indole ring itself is known to be a substrate for CYP enzymes, with studies indicating that CYP2E1 is the major isoform responsible for its oxidation to indoxyl in rat and human liver microsomes. nih.gov Therefore, it is plausible that these isoforms could also be involved in the metabolism of this compound.